
azanium;copper(1+);diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Azanium;copper(1+);diacetate can be synthesized through the reaction of copper(II) acetate with ammonium acetate in an aqueous solution. The reaction typically involves dissolving copper(II) acetate in water and then adding ammonium acetate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process includes precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Azanium;copper(1+);diacetate undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The copper(II) ion can be reduced back to copper(I) using suitable reducing agents.
Substitution: The acetate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can replace acetate ions under controlled conditions.
Major Products Formed
Oxidation: Copper(II) acetate and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: Various copper coordination compounds with different ligands.
科学的研究の応用
Azanium;copper(1+);diacetate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in developing metallodrugs for cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of azanium;copper(1+);diacetate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and damage to cellular components such as membranes, proteins, and DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Copper(II) acetate: A related compound with copper in the +2 oxidation state.
Copper(II) sulfate: Another copper(II) compound with different anions.
Copper(I) chloride: A copper(I) compound with chloride ions.
Uniqueness
Azanium;copper(1+);diacetate is unique due to its specific coordination environment and the presence of both ammonium and acetate ions. This combination imparts distinct chemical properties and reactivity compared to other copper compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industry.
特性
CAS番号 |
43043-77-2 |
|---|---|
分子式 |
C4H10CuNO4 |
分子量 |
199.67 g/mol |
IUPAC名 |
azanium;copper(1+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.H3N/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H3/q;;+1;/p-1 |
InChIキー |
PCUXAGHYTREZMN-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



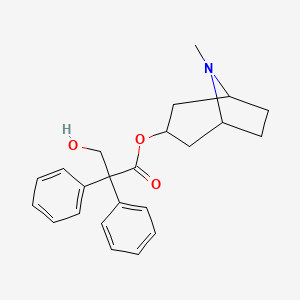
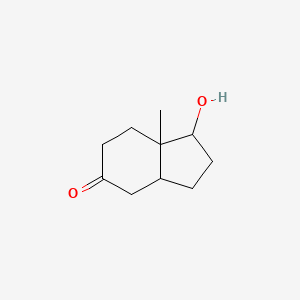
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
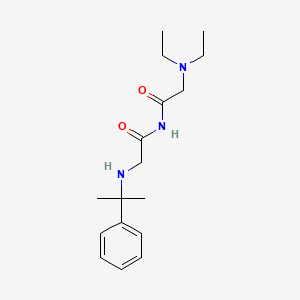
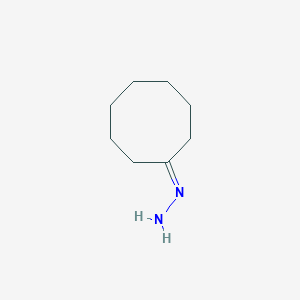

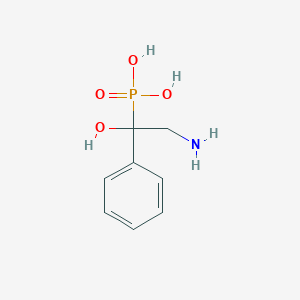
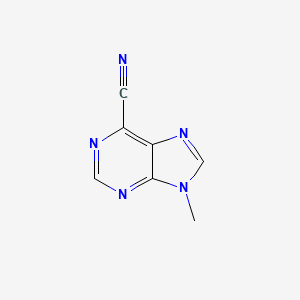

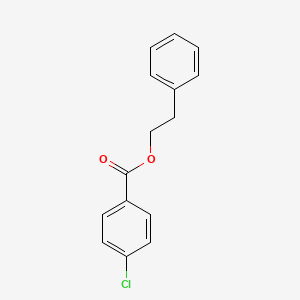
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)

![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
